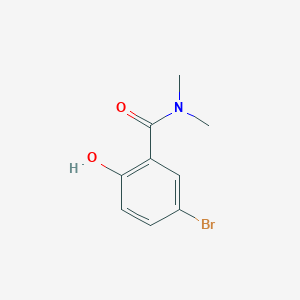
N,N,2,6-tetramethylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,2,6-tetramethylquinoline-4-carboxamide, also known as TMQ or Nitroxyl radical, is an organic compound that has been extensively studied in the field of chemistry and biochemistry. It is a stable free radical that has been used in various scientific research applications, including as a spin label for studying protein structure and dynamics, as a catalyst for organic reactions, and as a probe for studying biological systems.
作用机制
The mechanism of action of N,N,2,6-tetramethylquinoline-4-carboxamide is based on its stable free radical nature. As a spin label, N,N,2,6-tetramethylquinoline-4-carboxamide interacts with other parts of the protein through dipolar and exchange interactions, which allows for the measurement of distance and orientation between the spin label and other parts of the protein. As a catalyst, N,N,2,6-tetramethylquinoline-4-carboxamide activates certain reactions by donating or accepting electrons. As a probe, N,N,2,6-tetramethylquinoline-4-carboxamide interacts with biological molecules through redox reactions, which allows for the measurement of the redox state of the molecule.
Biochemical and Physiological Effects:
N,N,2,6-tetramethylquinoline-4-carboxamide has been shown to have antioxidant properties, which makes it useful in studying the redox state of biological molecules. It has also been shown to have anti-inflammatory properties, which makes it useful in studying the mechanism of inflammation. In addition, N,N,2,6-tetramethylquinoline-4-carboxamide has been shown to have neuroprotective properties, which makes it useful in studying the mechanism of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N,N,2,6-tetramethylquinoline-4-carboxamide is its stable free radical nature, which makes it useful in studying protein structure and dynamics, as well as in catalyzing certain reactions. Another advantage is its antioxidant and anti-inflammatory properties, which makes it useful in studying the mechanism of inflammation and neurodegenerative diseases. However, one of the limitations of N,N,2,6-tetramethylquinoline-4-carboxamide is its toxicity, which can limit its use in certain experiments. In addition, N,N,2,6-tetramethylquinoline-4-carboxamide can be difficult to synthesize and purify, which can limit its availability.
未来方向
There are several future directions for the study of N,N,2,6-tetramethylquinoline-4-carboxamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the development of new applications for N,N,2,6-tetramethylquinoline-4-carboxamide, such as in the study of other biological processes or in the development of new drugs. Finally, the study of the toxicity of N,N,2,6-tetramethylquinoline-4-carboxamide and its effects on biological systems is an important direction for future research.
合成方法
The synthesis of N,N,2,6-tetramethylquinoline-4-carboxamide involves the reaction of 2,6-dimethylphenol with phosgene to form 2,6-dimethylphenyl chloroformate, which is then reacted with 2,6-dimethylquinoline to form N,N,2,6-tetramethylquinoline-4-carboxylic acid. The acid is then converted to the amide using thionyl chloride and ammonia. The final product is obtained by recrystallization from a suitable solvent.
科学研究应用
N,N,2,6-tetramethylquinoline-4-carboxamide has been widely used in scientific research due to its stable free radical nature. It has been used as a spin label for studying protein structure and dynamics, as a catalyst for organic reactions, and as a probe for studying biological systems. In protein structure and dynamics studies, N,N,2,6-tetramethylquinoline-4-carboxamide is attached to specific amino acid residues in the protein, which allows for the measurement of distance and orientation between the spin label and other parts of the protein. This information can be used to determine the protein's structure and dynamics. In organic reactions, N,N,2,6-tetramethylquinoline-4-carboxamide has been used as a catalyst due to its ability to activate certain reactions. In biological systems, N,N,2,6-tetramethylquinoline-4-carboxamide has been used as a probe to study the redox state of biological molecules, such as proteins and lipids.
属性
IUPAC Name |
N,N,2,6-tetramethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-5-6-13-11(7-9)12(8-10(2)15-13)14(17)16(3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWHTTYISMPFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-[(3-Hydroxypiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7509775.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509786.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(2-methylcyclopropyl)methanone](/img/structure/B7509793.png)
![2-[[Cycloheptyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509797.png)
![2-cyclohexyl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7509804.png)




![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)